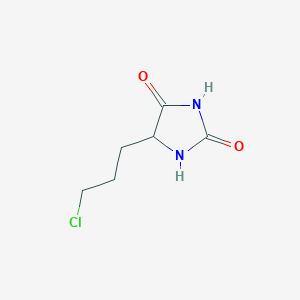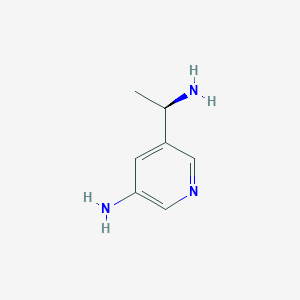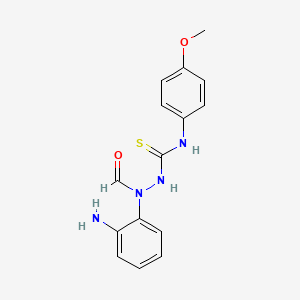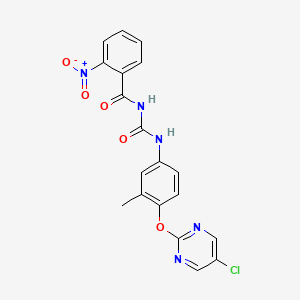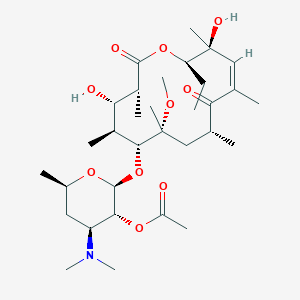
3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2. It is a derivative of benzaldehyde, featuring bromine, methoxy, and trifluoromethyl substituents on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) in the presence of a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
化学反应分析
Types of Reactions
3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products
Oxidation: 3-Bromo-4-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-methoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Amino-4-methoxy-5-(trifluoromethyl)benzaldehyde or 3-Mercapto-4-methoxy-5-(trifluoromethyl)benzaldehyde
科学研究应用
3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and trifluoromethyl can influence its reactivity and binding affinity, leading to specific biological effects .
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 3-Bromo-4-methoxybenzaldehyde
Uniqueness
3-Bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical and physical properties.
属性
分子式 |
C9H6BrF3O2 |
|---|---|
分子量 |
283.04 g/mol |
IUPAC 名称 |
3-bromo-4-methoxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-4H,1H3 |
InChI 键 |
GDVYLSDQFFKTOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1Br)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


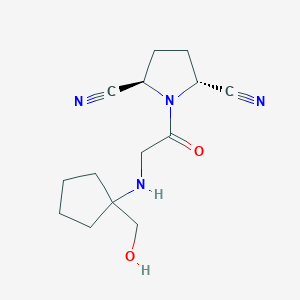
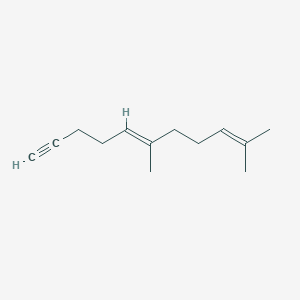
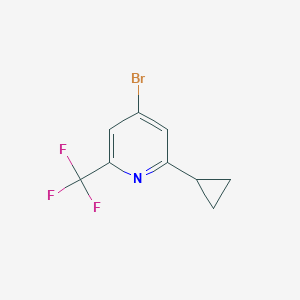


![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
